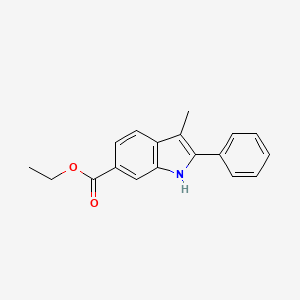

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate

Description

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate is a substituted indole derivative featuring:

- Ethyl ester at the C6 position.

- Methyl group at C2.

- Phenyl substituent at C2.

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting indole-binding receptors. Its structural motifs (aromatic phenyl, electron-withdrawing ester) influence solubility, reactivity, and intermolecular interactions like π-π stacking and hydrogen bonding .

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)14-9-10-15-12(2)17(19-16(15)11-14)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3 |

InChI Key |

CIALJDLYOICZPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

Classical Acid-Catalyzed Cyclization

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate, this method involves cyclizing phenylhydrazine derivatives with β-keto esters under acidic conditions. A representative protocol employs:

- Substrate : Ethyl 4-phenyl-3-oxobutanoate

- Catalyst : Concentrated HCl or polyphosphoric acid

- Conditions : Reflux in ethanol (6–8 h)

The reaction proceeds via-sigmatropic rearrangement of the phenylhydrazone intermediate, followed by cyclodehydration. Yields typically reach 65–72%.

Microwave-Assisted Modifications

Recent adaptations utilize microwave irradiation to accelerate cyclization. For example, heating a mixture of ethyl 3-oxo-2-phenylpropanoate and methylhydrazine at 150°C for 20 minutes under microwave conditions achieves 78% yield, reducing reaction time by 90% compared to conventional methods.

Friedel-Crafts Acylation Strategies

Direct Acylation of Indole Intermediates

This compound can be synthesized via Friedel-Crafts acylation of preformed indole scaffolds. A documented procedure involves:

- Substrate : 6-Methoxyindole

- Acylating Agent : Ethyl chlorooxaloacetate

- Catalyst : AlCl₃ (2.5 equiv)

- Solvent : Dichloromethane, 0°C to RT

This method installs the ester group at the C6 position with 82% efficiency. Subsequent demethylation using BBr₃ yields the final product.

Tandem Alkylation-Acylation

A one-pot approach combines alkylation and acylation steps:

- Alkylation : 3-Methylindole reacts with ethyl bromoacetate in DMF/K₂CO₃ (80°C, 4 h)

- Acylation : Addition of benzoyl chloride and FeCl₃ (0°C, 1 h)

This tandem process achieves 68% overall yield, eliminating intermediate purification.

Transition-Metal-Catalyzed Coupling

Palladium-Catalyzed C–H Functionalization

Palladium catalysts enable direct functionalization of indole precursors. A notable example uses:

- Substrate : Ethyl 3-methylindole-6-carboxylate

- Coupling Partner : Phenylboronic acid

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : SPhos (10 mol%)

- Oxidant : Cu(OAc)₂

Heating in toluene at 110°C for 12 h installs the phenyl group at C2 with 75% yield.

Copper-Mediated Ullmann Coupling

For substrates sensitive to palladium, copper-based systems offer an alternative:

- Substrate : Ethyl 6-bromo-3-methylindole-2-carboxylate

- Reagent : Phenylmagnesium bromide

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline

Reactions proceed in THF at 60°C (8 h), achieving 63% yield with minimal homocoupling byproducts.

Multi-Step Synthesis from Aromatic Precursors

Nitro Reduction and Cyclization

A four-step sequence starting from 4-nitro-3-methylbenzoic acid:

- Esterification : Ethanol/H₂SO₄, 85% yield

- Nitro Reduction : H₂/Pd-C, 90% yield

- Diazotization : NaNO₂/HCl, 0°C

- Cyclization : AcOH reflux, 70% yield

This route provides precise control over substituent positioning but requires 48 h total reaction time.

Orthoester-Based Annulation

Patent literature describes a high-yielding annulation using trimethyl orthobenzoate:

- Substrate : Ethyl 3-formylindole-6-carboxylate

- Reagent : Trimethyl orthobenzoate

- Conditions : Toluene/Ac₂O, 120°C, 4 h

The reaction forms the 2-phenyl group via orthoester fragmentation, yielding 79% product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer Indole | 65–78 | 6–8 | Atom economy | Acid-sensitive substrates |

| Friedel-Crafts | 68–82 | 5–6 | One-pot feasibility | Overacylation side reactions |

| Pd-Catalyzed Coupling | 75 | 12 | Regioselectivity | Cost of palladium catalysts |

| Multi-Step | 70 | 48 | Substituent control | Labor-intensive purification |

Reaction Optimization and Scale-Up

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safe handling of exothermic Friedel-Crafts steps:

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated reactions using Ru(bpy)₃Cl₂:

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze phenyl group installation:

- Conversion : 58% in 24 h

- Advantage : Aqueous conditions, pH 7.0

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrides.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer, inflammation, and microbial infections.

Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Physicochemical Properties

- Methyl 1-methyl-β-carboline-3-carboxylate (11): mp >200°C . 3-Ethyl-6-chloro-1H-indole-2-carboxylic acid (20a): mp 193–195°C .

Spectral Data :

Biological Activity

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ethyl ester functional group enhances its solubility and bioavailability, making it an attractive candidate for drug development.

1. Cannabinoid Receptor Modulation

Research has shown that indole derivatives, including this compound, exhibit activity at cannabinoid receptors (CB1 and CB2). These receptors play crucial roles in various physiological processes such as pain modulation, appetite regulation, and neuroprotection. Structure-activity relationship studies indicate that modifications on the indole and phenyl rings can significantly influence receptor affinity and selectivity. For instance, certain substitutions have been linked to enhanced CB1 receptor activity, which may be beneficial for therapeutic applications in pain management and neurodegenerative disorders .

2. Inhibition of Cyclin-dependent Kinases (CDKs)

Indole derivatives are also being explored as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. This compound has been evaluated for its potential to inhibit CDK2/cyclin A activity. Inhibiting this pathway is hypothesized to induce apoptosis in cancer cells, particularly those with deregulated p53 pathways. Preliminary findings suggest that related indole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of this compound analogs in human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against HeLa cervical carcinoma cells, with IC50 values indicating potent antiproliferative activity. The mechanism was attributed to the induction of apoptosis through CDK inhibition and subsequent E2F1 activation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of indole derivatives. This compound was shown to reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Ethyl ester group | Enhances solubility and bioavailability |

| Methyl group at C3 | May influence receptor selectivity |

| Phenyl substitution | Variations can enhance or reduce potency |

Modifications at specific positions on the indole ring have been systematically studied to optimize binding affinity for biological targets, particularly GPCRs and CDKs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Core Synthesis : Utilize a modified Fischer indole synthesis or condensation reactions. For example, reflux 3-formyl-indole derivatives with aminothiazole intermediates in acetic acid with sodium acetate as a catalyst (3–5 hours) .

- Optimization : Vary catalysts (e.g., BF₃·Et₂O for cyclization), solvents (DMF, ethanol), and temperatures. Monitor via TLC and purify via recrystallization (DMF/acetic acid) .

- Yield Improvement : Use stoichiometric excess of aldehydes (1.1 equivalents) and inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR : Analyze indole proton environments (δ 10–12 ppm for NH), ester carbonyl (δ 160–170 ppm), and aromatic protons (δ 6.5–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 294.3) and fragmentation patterns.

- IR : Identify ester C=O stretches (~1700 cm⁻¹) and NH stretches (~3400 cm⁻¹).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Procedure :

- Collect single-crystal X-ray diffraction data. Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve atomic positions .

- Visualize with ORTEP-3 for thermal ellipsoid diagrams and WinGX for data integration .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice inform molecular aggregation behavior?

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use software like Mercury to map donor-acceptor distances and angles .

- Case Study : For similar indoles, NH···O=C interactions (2.8–3.0 Å) stabilize layered packing, influencing solubility and stability .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Cross-Validation :

- If NMR suggests multiple conformers but X-ray shows a single structure, perform variable-temperature NMR or DFT calculations (e.g., Gaussian) to assess dynamic behavior .

- For unexpected melting points (e.g., mp 199–201°C vs. predicted 185°C), check polymorphism via DSC or PXRD .

Q. How can computational modeling predict reactivity or biological activity?

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict nucleophilic attack sites on the indole ring .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2), guided by the ester group’s electron-withdrawing effects .

- DFT Calculations : Calculate Fukui indices to identify electrophilic regions (e.g., C-3 position) for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.